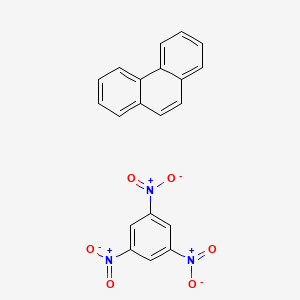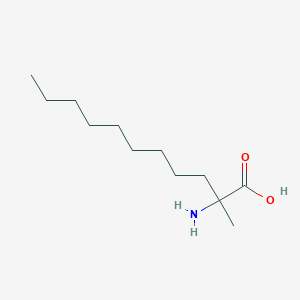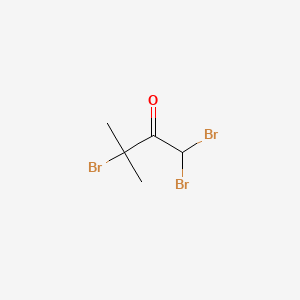
2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,2-dimethylindole with a suitable aldehyde, followed by oxidation and subsequent reactions to introduce the phenyl and butanoic acid groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or amines.
Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new drugs.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole, 2,3-dimethyl-: Another indole derivative with similar structural features but different functional groups.
N-(1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: A compound with a similar indole core but different substituents, used for inhibiting tubulin polymerization.
Uniqueness
2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
6266-65-5 |
|---|---|
Formule moléculaire |
C20H19NO3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-(1,2-dimethylindol-3-yl)-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C20H19NO3/c1-13-19(15-10-6-7-11-17(15)21(13)2)16(20(23)24)12-18(22)14-8-4-3-5-9-14/h3-11,16H,12H2,1-2H3,(H,23,24) |
Clé InChI |
XGUUQXUGNXOCLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C(CC(=O)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
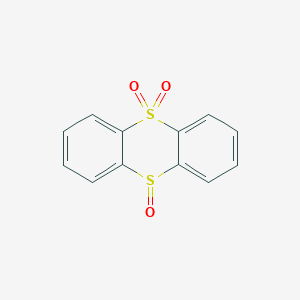
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
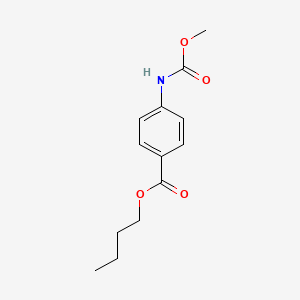
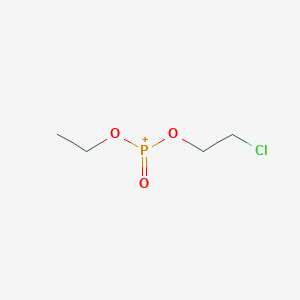
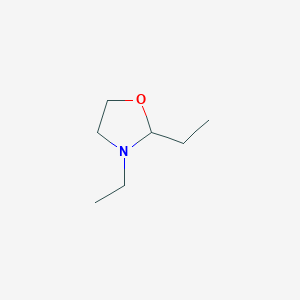
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
